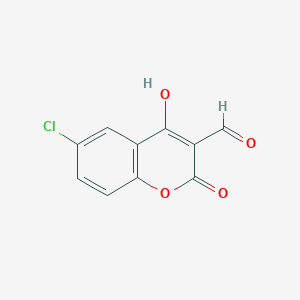

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

説明

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H5ClO4 and a molecular weight of 224.6 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

準備方法

The synthesis of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine in the presence of an acid catalyst . Another method utilizes microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Anticancer Agents: This compound serves as a vital intermediate in synthesizing anticancer drugs. For instance, derivatives of 2H-chromenes have shown promising cytotoxic activities against multiple human tumor cell lines, with some exhibiting IC50 values less than 1 μM .

- Anti-inflammatory Drugs: The compound's structural properties allow it to be modified for developing anti-inflammatory agents, enhancing its therapeutic potential .

Case Study:

A study demonstrated that modifications on the chromene scaffold led to compounds with enhanced anticancer properties. Substituents such as halogens significantly increased the potency of these compounds against cancer cells .

Natural Product Synthesis

Key Applications:

- Bioactive Compound Mimics: The compound is utilized to synthesize natural products that mimic bioactive molecules, facilitating the study of their biological activities .

Case Study:

Research into the synthesis of various chromene derivatives has shown that they can effectively mimic natural products, leading to the development of new therapeutic agents with improved efficacy against diseases .

Fluorescent Probes

Key Applications:

- Biological Imaging: By modifying 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, researchers can create fluorescent probes that allow for real-time visualization of cellular processes .

Case Study:

A study highlighted the development of a fluorescent probe based on this compound, which successfully enabled the tracking of cellular dynamics in live cells, demonstrating its utility in biological research .

Material Science

Key Applications:

- Organic Light Emitting Diodes (OLEDs): The unique optical properties of this compound make it suitable for developing advanced materials like OLEDs, which are essential in modern display technologies .

Data Table: Optical Properties Comparison

| Compound Name | Application | Key Features |

|---|---|---|

| This compound | OLEDs | Unique optical properties |

| 7-Methyl-2H-chromene | OLEDs | Enhanced light emission |

| 4-Hydroxycoumarin | Antioxidant | Known for strong fluorescence |

Analytical Chemistry

Key Applications:

- Detection and Quantification: This compound is employed in analytical methods to enhance the accuracy of detecting and quantifying other chemical substances .

Case Study:

An investigation into the use of this compound in analytical methods revealed its effectiveness in improving detection limits for various analytes, making it a valuable tool in chemical analysis .

作用機序

The mechanism of action of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

類似化合物との比較

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be compared with other similar compounds, such as:

4-Chloro-3-formylcoumarin: Similar in structure but lacks the hydroxyl group at the 4-position.

6-Bromo-4-chloro-3-formylcoumarin: Contains a bromine atom instead of a chlorine atom at the 6-position.

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Lacks the chlorine atom at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a compound belonging to the chromene family, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.6 g/mol. The compound features a chloro substituent at the 6-position and a hydroxyl group at the 4-position, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells through caspase activation and cell cycle arrest, particularly at the G2/M phase .

- Antimicrobial Effects : It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the chromene structure can significantly affect its biological activity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl | 4 | Increases antioxidant and anticancer activity |

| Chloro | 6 | Enhances antibacterial properties |

| Aldehyde | 3 | Critical for apoptosis induction |

These modifications highlight the importance of specific functional groups in enhancing the biological profile of chromene derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved disruption of tubulin polymerization, leading to apoptosis .

- Antimicrobial Activity : Another investigation reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .

- Antioxidant Studies : Research indicated that this compound effectively scavenged free radicals in vitro, demonstrating its potential as a protective agent against oxidative damage in cells .

特性

IUPAC Name |

6-chloro-4-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)9(13)7(4-12)10(14)15-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPLQNFQGGDKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699623 | |

| Record name | 6-Chloro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113018-98-7 | |

| Record name | 6-Chloro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。